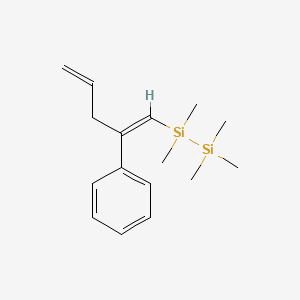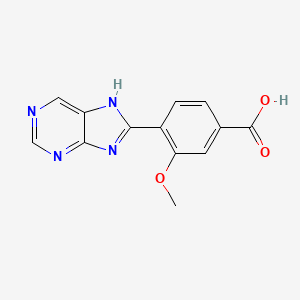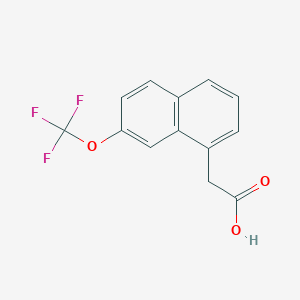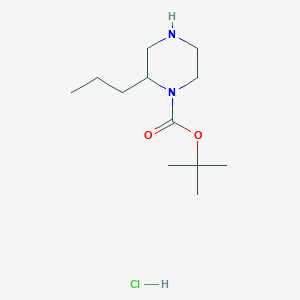![molecular formula C13H9N3O2S B11851303 N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide CAS No. 111849-30-0](/img/structure/B11851303.png)
N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Oxo-6-phénylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide est un composé hétérocyclique appartenant à la famille des thiénopyrimidines. Ce composé se caractérise par un système cyclique fusionné constitué d'un cycle thiophène et d'un cycle pyrimidine, avec des groupes fonctionnels supplémentaires qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
La synthèse du N-(4-Oxo-6-phénylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau thiénopyrimidine : Cette étape implique la cyclisation d'un dérivé thiophène avec un réactif azoté approprié, tel que l'urée ou la guanidine, en milieu acide ou basique.
Fonctionnalisation du noyau :
Les méthodes de production industrielle de ce composé peuvent impliquer l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté. L'utilisation de catalyseurs et de réacteurs à flux continu peut également améliorer l'efficacité de la synthèse.
Analyse Des Réactions Chimiques
N-(4-Oxo-6-phénylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en alcool en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe formamide peut être remplacé par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les solvants organiques (par exemple, le dichlorométhane, l'éthanol), les catalyseurs (par exemple, le palladium sur carbone) et des paramètres de température et de pression spécifiques. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Chimie : Le composé sert de bloc de construction pour la synthèse de molécules plus complexes et de ligand en chimie de coordination.
Biologie : Il s'est avéré prometteur comme inhibiteur de certaines enzymes et de certains récepteurs, ce qui en fait un candidat pour le développement de médicaments.
Médecine : Le composé présente des activités anticancéreuses, antimicrobiennes et anti-inflammatoires, qui sont explorées pour des applications thérapeutiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques et optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du N-(4-Oxo-6-phénylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité d'enzymes spécifiques en se liant à leurs sites actifs, bloquant ainsi l'accès du substrat et l'activité catalytique. De plus, il peut moduler l'activité des récepteurs en agissant comme un agoniste ou un antagoniste, influençant ainsi les voies de signalisation cellulaire.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound exhibits anticancer, antimicrobial, and anti-inflammatory activities, which are being explored for therapeutic applications.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
N-(4-Oxo-6-phénylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide peut être comparé à d'autres dérivés thiénopyrimidines, tels que :
6-Phénylthieno[2,3-d]pyrimidin-4(3H)-one : Ce composé partage une structure de base similaire mais ne possède pas le groupe formamide, ce qui se traduit par des propriétés chimiques et biologiques différentes.
N-(3-(4-Morpholinyl)propyl)-6-phénylthieno[2,3-d]pyrimidin-4-amine : Ce dérivé contient un cycle morpholine et présente des activités pharmacologiques distinctes par rapport au dérivé formamide.
L'unicité du N-(4-Oxo-6-phénylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide réside dans ses groupes fonctionnels spécifiques, qui confèrent une réactivité et une activité biologique uniques, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Numéro CAS |
111849-30-0 |
|---|---|
Formule moléculaire |
C13H9N3O2S |
Poids moléculaire |
271.30 g/mol |
Nom IUPAC |
N-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)formamide |
InChI |
InChI=1S/C13H9N3O2S/c17-8-15-16-7-14-12-10(13(16)18)6-11(19-12)9-4-2-1-3-5-9/h1-8H,(H,15,17) |
Clé InChI |
LAJFNVNZHVASRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)
![N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B11851278.png)



![tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate](/img/structure/B11851302.png)



